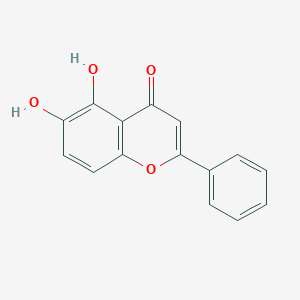

5,6-Dihydroxyflavone

概要

説明

5,6-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavones, which are known for their diverse biological activities. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyflavone typically involves the use of chrysin as a starting material. Chrysin undergoes bromination to form 6,8-dibromochrysin, which is then subjected to methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Subsequent demethylation results in the formation of this compound .

Industrial Production Methods: This method leverages the natural abundance of the compound in the plant, followed by purification processes to obtain the desired product .

化学反応の分析

Types of Reactions: 5,6-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Methylating agents like dimethyl sulfate or acetylating agents like acetic anhydride.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of methylated or acetylated derivatives.

科学的研究の応用

Anti-inflammatory Properties

Mechanism of Action

5,6-DHF has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound effectively reduces nitric oxide (NO) production and reactive oxygen species (ROS) levels, demonstrating an IC50 of 11.55 ± 0.64 μM for NO and 0.8310 ± 0.633 μM for ROS . This anti-inflammatory effect is mediated through several signaling pathways:

- Toll-like Receptor 4 (TLR4) : 5,6-DHF blocks TLR4 activation, reducing the inflammatory response.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It inhibits the phosphorylation of JNK and p38 MAPK.

- JAK-STAT Pathway : The compound decreases the phosphorylation of JAK2 and STAT3.

- Nuclear Factor-kappa B (NF-κB) Pathway : It also affects p65 phosphorylation, further suppressing pro-inflammatory cytokines like IL-1β and TNF-α .

Table 1: Inhibitory Concentrations of 5,6-DHF

| Target | IC50 (μM) |

|---|---|

| Nitric Oxide | 11.55 ± 0.64 |

| Reactive Oxygen Species | 0.8310 ± 0.633 |

| Pro-inflammatory Cytokines | Varies by cytokine |

Antioxidant Activity

5,6-DHF serves as a potent antioxidant by scavenging ROS and inducing heme oxygenase-1 (HO-1), which protects cells from oxidative damage. Studies indicate that it can significantly reduce oxidative stress markers in cells exposed to harmful agents like tert-butyl hydroperoxide (tBHP) .

Neuroprotective Effects

Research indicates that 5,6-DHF may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It has demonstrated an IC50 of 4.51 ± 0.03 μM against acetylcholinesterase (AChE), suggesting that it may enhance cholinergic function and provide neuroprotection .

Antiviral Activity

Recent studies highlight the antiviral potential of 5,6-DHF against beta-coronaviruses, including SARS-CoV-2. It has been shown to interfere with the spike protein's interaction with the ACE2 receptor, thereby inhibiting viral entry into host cells . This property positions 5,6-DHF as a promising candidate for therapeutic development against viral infections.

Case Study 1: Inhibition of Inflammation

A study conducted on RAW 264.7 macrophages demonstrated that treatment with 5,6-DHF significantly reduced LPS-induced NO production and cytokine expression over a range of concentrations . The results indicated a clear dose-dependent relationship between the concentration of 5,6-DHF and its anti-inflammatory effects.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease pathology, administration of 5,6-DHF resulted in improved cognitive function and reduced AChE activity in treated subjects compared to controls . These findings support the hypothesis that flavonoids can mitigate neuroinflammation.

Case Study 3: Antiviral Efficacy

In vitro assays showed that 5,6-DHF could effectively block the entry of SARS-CoV-2 into human lung cells by targeting the spike protein's receptor-binding domain . This suggests its potential use as a therapeutic agent during viral outbreaks.

作用機序

The mechanism of action of 5,6-Dihydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and enzymes like cyclooxygenase.

Neuroprotective Effects: It activates signaling pathways such as the brain-derived neurotrophic factor (BDNF) pathway, which promotes neuronal survival and growth.

類似化合物との比較

Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant properties.

Chrysin: A flavonoid with anxiolytic and antidepressant-like effects.

Wogonin: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness of 5,6-Dihydroxyflavone: this compound is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and neuroprotective properties. Unlike other flavonoids, it has shown significant promise in modulating neurotrophic factors and signaling pathways involved in neuroprotection .

生物活性

5,6-Dihydroxyflavone (5,6-DHF) is a flavonoid that has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article explores the molecular mechanisms, effects on various biological systems, and potential therapeutic applications of 5,6-DHF.

5,6-DHF exerts its biological effects primarily through the modulation of inflammatory pathways and oxidative stress responses. Key mechanisms include:

- Inhibition of Nitric Oxide Production : 5,6-DHF has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages with an IC50 of 11.55 ± 0.64 μM . This inhibition is significant as excessive NO production is associated with inflammation.

- Reactive Oxygen Species Scavenging : The compound effectively reduces cytoplasmic reactive oxygen species (ROS) and mitochondrial ROS (mtROS), with an IC50 of 0.8310 ± 0.633 μM . This antioxidant activity is crucial for protecting cells from oxidative damage.

-

Modulation of Inflammatory Pathways : 5,6-DHF inhibits the activation of key signaling pathways involved in inflammation:

- Toll-like Receptor 4 (TLR4) : Blocking TLR4 activation prevents downstream inflammatory signaling.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It impedes the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.

- JAK-STAT Pathway : Inhibition of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) further contributes to its anti-inflammatory effects.

- Nuclear Factor-κB (NF-κB) Pathway : 5,6-DHF significantly reduces the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation .

2.1 Anti-inflammatory Activity

The anti-inflammatory effects of 5,6-DHF have been demonstrated through various in vitro studies. It suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated with LPS .

2.2 Antioxidant Activity

5,6-DHF acts as a potent antioxidant by inducing heme oxygenase-1 (HO-1), which plays a protective role against oxidative stress .

Table 1: Summary of Biological Activities of this compound

4. Therapeutic Potential

The promising biological activities of 5,6-DHF suggest potential therapeutic applications in treating inflammatory diseases and conditions characterized by oxidative stress. Its ability to modulate key signaling pathways positions it as a candidate for further research in clinical settings.

5. Conclusion

This compound demonstrates significant biological activity through its anti-inflammatory and antioxidant properties. The compound's mechanisms involve complex interactions with various signaling pathways that regulate inflammation and oxidative stress responses. Continued research is essential to fully elucidate its therapeutic potential in clinical applications.

特性

IUPAC Name |

5,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZAGADSYIYYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559248 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-66-3 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 5,6-Dihydroxyflavone?

A1: this compound has demonstrated several promising biological activities in in vitro and in vivo studies. It has been shown to:

- Inhibit Human T-cell Leukemia Virus Type 1 (HTLV-1) Replication: [] this compound, as part of the compound baicalin, demonstrated significant inhibition of HTLV-1 replication in infected T and B cells. This inhibition appears to be linked to the compound's ability to inhibit reverse transcriptase activity, a crucial enzyme for viral replication. []

- Provide Neuroprotection in Traumatic Brain Injury: [, ] Studies using mouse models of traumatic brain injury (TBI) have indicated that baicalin, which contains this compound, may offer neuroprotective effects. These effects are thought to be mediated through the activation of the Akt/Nrf2 pathway, leading to reduced brain edema, apoptosis, and oxidative stress. [, ]

- Inhibit Fat Accumulation in Adipocytes: [, ] Research suggests that both shikonin (containing this compound) and baicalin can inhibit fat droplet formation and triglyceride accumulation in 3T3-L1 adipocytes. This anti-obesity effect is linked to the downregulation of key genes and transcription factors involved in adipogenesis, including PPARγ and C/EBPα. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is a flavonoid compound. While its specific molecular formula and weight are not provided in the abstracts, its structure is described as a flavone with hydroxyl groups at positions 5 and 6. Detailed spectroscopic data, including 1H and 13C-NMR, have been used to elucidate its structure. [] A benzyloxy derivative of this compound was characterized using X-ray crystallography. []

Q3: What are the structure-activity relationships (SAR) associated with this compound and its analogs?

A3: While the provided abstracts don't delve deep into specific SAR studies for this compound, research on structurally related hydroxyflavones offers some insights:

- Hydroxyl Group Position and Antioxidant Activity: The position of hydroxyl groups on the flavonoid core structure significantly influences their antioxidant properties. [] This suggests that modifications to the hydroxyl groups of this compound could alter its antioxidant activity.

- Substitution and Anticancer Effects: A study investigating a range of flavonoids, including this compound, on melanoma cells suggests that the flavonoid core and the presence of hydroxyl groups play a crucial role in their anticancer activity. []

Q4: What analytical methods are employed to characterize and quantify this compound?

A4: Various analytical techniques are used to identify and quantify this compound and its derivatives:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common approach for the detection and quantification of baicalin, which contains this compound. []

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, is essential for structural elucidation. [] Additionally, UV-Vis and Infrared (IR) spectroscopy can provide valuable information about the compound's functional groups and overall structure. []

Q5: What are the potential therapeutic applications of this compound?

A5: Based on the available research, this compound and its derivatives show promise for therapeutic applications in various areas:

- Neurodegenerative Diseases: The neuroprotective effects observed with baicalin in TBI models suggest potential applications in conditions like stroke, Alzheimer's disease, and Parkinson's disease. [, ] Further research is crucial to confirm these effects and explore potential therapeutic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。